molecular formula C11H26N6 B14566081 Guanidine, N,N'''-1,9-nonanediylbis- CAS No. 61611-24-3

Guanidine, N,N'''-1,9-nonanediylbis-

Cat. No.: B14566081
CAS No.: 61611-24-3
M. Wt: 242.37 g/mol
InChI Key: NEMPOWLBSPRZFQ-UHFFFAOYSA-N
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Description

Guanidine, N,N’‘’-1,9-nonanediylbis- is an organic compound that belongs to the class of guanidines. This compound is characterized by the presence of two guanidine groups connected by a nonane chain. Guanidine derivatives are known for their strong basicity and are widely used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanidine, N,N’‘’-1,9-nonanediylbis- typically involves the reaction of 1,9-diaminononane with guanidine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

H2N(CH2)9NH2+2H2NC(=NH)NH2H2NC(=NH)NH(CH2)9NHC(=NH)NH2+2NH3\text{H}_2\text{N}-(\text{CH}_2)_9-\text{NH}_2 + 2 \text{H}_2\text{N}-\text{C}(=\text{NH})-\text{NH}_2 \rightarrow \text{H}_2\text{N}-\text{C}(=\text{NH})-\text{NH}-(\text{CH}_2)_9-\text{NH}-\text{C}(=\text{NH})-\text{NH}_2 + 2 \text{NH}_3 H2​N−(CH2​)9​−NH2​+2H2​N−C(=NH)−NH2​→H2​N−C(=NH)−NH−(CH2​)9​−NH−C(=NH)−NH2​+2NH3​

Industrial Production Methods: In industrial settings, the production of Guanidine, N,N’‘’-1,9-nonanediylbis- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: Guanidine, N,N’‘’-1,9-nonanediylbis- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Guanidine, N,N’‘’-1,9-nonanediylbis- can participate in nucleophilic substitution reactions, where the guanidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Oxidized guanidine derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted guanidine derivatives.

Scientific Research Applications

Guanidine, N,N’‘’-1,9-nonanediylbis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a strong base in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of protein denaturation and stabilization, as guanidine derivatives are known to interact with proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of polymers, resins, and other materials due to its strong basicity and reactivity.

Mechanism of Action

The mechanism of action of Guanidine, N,N’‘’-1,9-nonanediylbis- involves its strong basicity and ability to form stable complexes with various molecules. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The molecular targets and pathways involved include:

    Protein Denaturation: Guanidine derivatives can disrupt hydrogen bonding and hydrophobic interactions in proteins, leading to denaturation.

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Receptor Antagonism: Guanidine, N,N’‘’-1,9-nonanediylbis- can interact with cell surface receptors, blocking their signaling pathways.

Comparison with Similar Compounds

Guanidine, N,N’‘’-1,9-nonanediylbis- can be compared with other guanidine derivatives, such as:

    Guanidine, N,N’‘’-1,6-hexanediylbis-: Similar structure but with a shorter hexane chain. It has different reactivity and applications due to the shorter chain length.

    Guanidine, N,N’‘’-1,12-dodecanediylbis-: Similar structure but with a longer dodecane chain. It exhibits different properties and uses due to the longer chain length.

Uniqueness: Guanidine, N,N’‘’-1,9-nonanediylbis- is unique due to its specific chain length, which provides a balance between flexibility and reactivity. This makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

61611-24-3

Molecular Formula

C11H26N6

Molecular Weight

242.37 g/mol

IUPAC Name

2-[9-(diaminomethylideneamino)nonyl]guanidine

InChI

InChI=1S/C11H26N6/c12-10(13)16-8-6-4-2-1-3-5-7-9-17-11(14)15/h1-9H2,(H4,12,13,16)(H4,14,15,17)

InChI Key

NEMPOWLBSPRZFQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCN=C(N)N)CCCCN=C(N)N

Origin of Product

United States

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